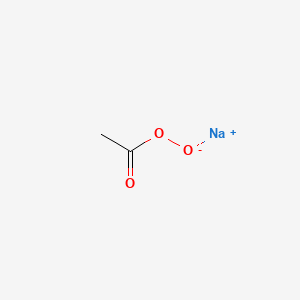

Sodium peracetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A liquid that functions as a strong oxidizing agent. It has an acrid odor and is used as a disinfectant.

Scientific Research Applications

Paper Industry Applications

Sodium peracetate/singlet oxygen chemistry is used in the paper industry for brightening bleached kraft pulp, showing potential for technical performance, supply logistics, safety, and cost reduction. It also poses less risk of corrosion on machinery metals and press felts compared to traditional oxidants like chlorine dioxide and hydrogen peroxide, and can be used at higher levels to increase brightness without negative downstream impact. Additionally, it can be integrated with current biocide programs without negative impacts, potentially serving as a biocide itself to complement existing programs (Buschmann & Kaplan, 2021).

Water Disinfection Applications

Sodium peracetate has been studied for its potential in water disinfection. It was found to produce mainly carboxylic acids as disinfection by-products (DBPs), which are not recognized as mutagenic, unlike the mutagenic/carcinogenic halogenated DBPs produced by other disinfectants like sodium hypochlorite and chlorine dioxide. However, further experiments are suggested, especially with water containing higher organic carbon content, to better evaluate its disinfectant properties (Monarca et al., 2002).

Wastewater Treatment

A bench-scale study demonstrated the feasibility of using sodium peracetate as a substitute for sodium hypochlorite in wastewater treatment. The study tested different doses and contact times to evaluate disinfectant decay, bacterial removal, and regrowth, using fecal coliform and E. coli as indicators. The results indicated that sodium peracetate decay follows first-order kinetics, and its disinfection efficiency was correlated with active concentration and contact time, fitting well with kinetic models like Hom's model and the S-model (Rossi et al., 2007).

Disinfection in Healthcare Settings

Sodium peracetate was compared with sodium hypochlorite, chlorhexidine, and povidone-iodine for the rapid disinfection of Resilon and gutta-percha cones contaminated with Enterococcus faecalis and Bacillus subtilis. It showed the best results for both 1 minute and 5 minutes of disinfection, indicating its efficacy as a rapid disinfectant in healthcare settings (Subha et al., 2013).

Agricultural Applications

In the agricultural sector, sodium peracetate was evaluated for its effects on postharvest treatment of fresh vegetables like tomato, sweet pepper, and cucumber. The study compared sodium peracetate with sodium hypochlorite and found that sodium peracetate showed better disinfection performance and did not affect the taste characteristics of the fruit. This suggests its potential as an environmentally friendly and health-safe option for washing fruits and improving postharvest life (Alvaro et al., 2009).

properties

CAS RN |

64057-57-4 |

|---|---|

Product Name |

Sodium peracetate |

Molecular Formula |

C2H3NaO3 |

Molecular Weight |

98.03 g/mol |

IUPAC Name |

sodium;ethaneperoxoate |

InChI |

InChI=1S/C2H4O3.Na/c1-2(3)5-4;/h4H,1H3;/q;+1/p-1 |

InChI Key |

SPDUKHLMYVCLOA-UHFFFAOYSA-M |

SMILES |

CC(=O)O[O-].[Na+] |

Canonical SMILES |

CC(=O)O[O-].[Na+] |

Other CAS RN |

64057-57-4 |

Related CAS |

79-21-0 (Parent) |

synonyms |

Acetyl Hydroperoxide Acid, Peracetic Acid, Peroxyacetic Acid, Peroxyethanoic Desoxone 1 Desoxone-1 Desoxone1 Dialax Peracetate, Sodium Peracetate, Zinc Peracetic Acid Peracetic Acid, Sodium Salt Peroxyacetic Acid Peroxyethanoic Acid Sodium Peracetate Zinc Peracetate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

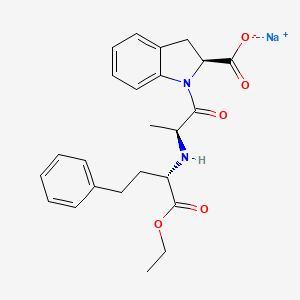

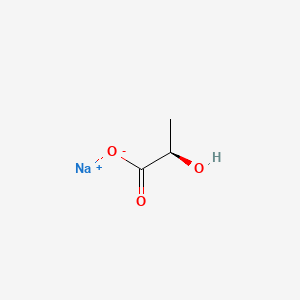

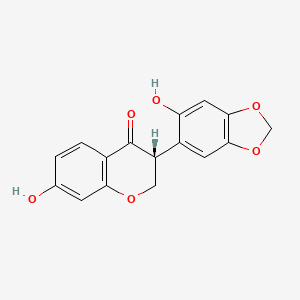

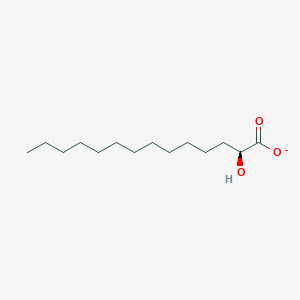

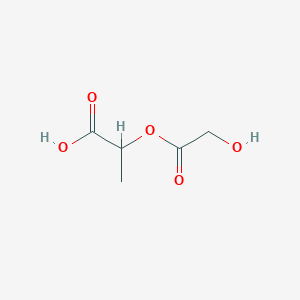

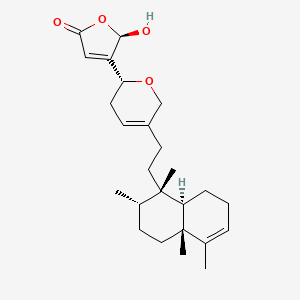

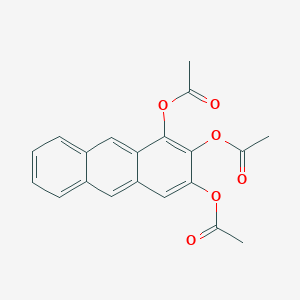

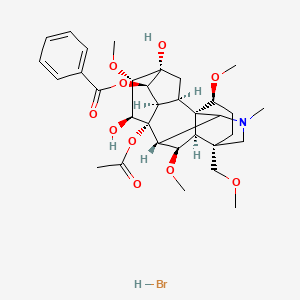

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,10bR)-3a-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1260887.png)

![(S)-2-[[(2S,3R)-1-[(S)-2-(Benzoylamino)-6-guanidinohexanoyl]-3-methyl-4-[(Z)-ethylidene]-2-pyrrolidinyl]carbonylamino]-4-methylpentanoic acid](/img/structure/B1260897.png)

![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260898.png)